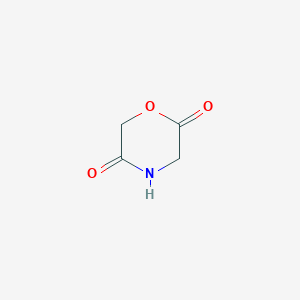
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide, also known as DRAQ5, is a fluorescent dye used in biological research to stain DNA. It is commonly used in microscopy and flow cytometry to visualize and quantify DNA content in cells. The purpose of
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide can be achieved through a multi-step reaction pathway.
Starting Materials
9,10-anthraquinone, 4-ethoxybenzoic acid, thionyl chloride, N,N-dimethylformamide, sodium hydride, N,N-dimethylacetamide, acetic anhydride, hydrochloric acid, sodium hydroxide, ethanol, diethyl ether, ammonium hydroxide, benzoyl chloride, sodium bicarbonate, sodium chloride
Reaction
9,10-anthraquinone is first converted to 9,10-dihydro-9,10-dioxoanthracene through a reduction reaction using sodium hydride and N,N-dimethylacetamide as the solvent., 4-ethoxybenzoic acid is converted to the corresponding acid chloride using thionyl chloride., The acid chloride is then reacted with the reduced anthracene derivative in the presence of N,N-dimethylformamide to form the corresponding amide., The amide is then acetylated using acetic anhydride and hydrochloric acid to form the corresponding acetyl derivative., The acetyl derivative is then hydrolyzed using sodium hydroxide and ethanol to form the final product, N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide., The product is then purified using a combination of diethyl ether and ammonium hydroxide, followed by recrystallization from ethanol., Finally, the product is characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Wirkmechanismus
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide binds to DNA by intercalating between the base pairs. It has a high affinity for double-stranded DNA and can stain both nuclear and mitochondrial DNA. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide fluorescence is enhanced upon binding to DNA, making it an ideal probe for DNA visualization.
Biochemische Und Physiologische Effekte
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide has minimal toxicity and does not affect cell viability or proliferation. It is not metabolized by cells and is excreted unchanged. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide fluorescence is stable over time, allowing for long-term imaging experiments.
Vorteile Und Einschränkungen Für Laborexperimente
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide has several advantages over other DNA stains, including its high affinity for DNA, low toxicity, and compatibility with a variety of imaging techniques. However, it is not suitable for live-cell imaging due to its slow diffusion rate and potential for photobleaching. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide is also sensitive to pH changes and can be affected by the presence of other fluorescent dyes.
Zukünftige Richtungen
There are several future directions for N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide research. One area of interest is the development of new N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide derivatives with improved properties, such as faster diffusion rates and increased resistance to photobleaching. Another area of research is the use of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide in combination with other fluorescent dyes to study cellular processes in greater detail. Finally, there is potential for the use of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide in clinical applications, such as cancer diagnosis and treatment.
Wissenschaftliche Forschungsanwendungen
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide is widely used in biological research to stain DNA in fixed and live cells. It has been used to study cell cycle progression, apoptosis, and DNA damage response. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide is compatible with a variety of imaging techniques, including confocal microscopy, two-photon microscopy, and super-resolution microscopy. It is also used in flow cytometry to quantify DNA content in cells.
Eigenschaften
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-2-28-15-12-10-14(11-13-15)23(27)24-19-9-5-8-18-20(19)22(26)17-7-4-3-6-16(17)21(18)25/h3-13H,2H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHAKBHQIPGHJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide | |
CAS RN |
144137-77-9 |
Source


|
| Record name | N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-ETHOXYBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)
![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)










![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)
![2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B184748.png)